molecular formula C16H24N2O3 B11164695 N-butyl-2-[(3-ethoxypropanoyl)amino]benzamide

N-butyl-2-[(3-ethoxypropanoyl)amino]benzamide

Cat. No.: B11164695
M. Wt: 292.37 g/mol
InChI Key: VQRFPCRCEWQCPX-UHFFFAOYSA-N
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Description

N-butyl-2-[(3-ethoxypropanoyl)amino]benzamide: is a chemical compound with a complex structure that includes a benzamide core substituted with a butyl group and an ethoxypropanoyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-[(3-ethoxypropanoyl)amino]benzamide typically involves the condensation of a benzoic acid derivative with an appropriate amine. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with ZrCl4 under ultrasonic irradiation has been reported as an efficient and green method for the synthesis of benzamide derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using high-temperature conditions and efficient catalysts to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-[(3-ethoxypropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-butyl-2-[(3-ethoxypropanoyl)amino]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-butyl-2-[(3-ethoxypropanoyl)amino]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-2-[(3-ethoxypropanoyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

N-butyl-2-(3-ethoxypropanoylamino)benzamide

InChI

InChI=1S/C16H24N2O3/c1-3-5-11-17-16(20)13-8-6-7-9-14(13)18-15(19)10-12-21-4-2/h6-9H,3-5,10-12H2,1-2H3,(H,17,20)(H,18,19)

InChI Key

VQRFPCRCEWQCPX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)CCOCC

Origin of Product

United States

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